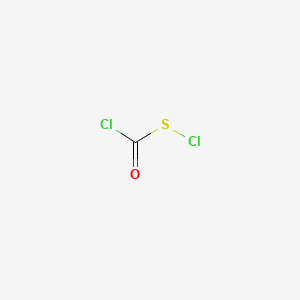

Chlorocarbonylsulfenyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

S-chloro chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl2OS/c2-1(4)5-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOALXGAYUJNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(SCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181970 | |

| Record name | (Chlorothio)formyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2757-23-5 | |

| Record name | (Chlorocarbonyl)sulfenyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2757-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Chlorothio)formyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002757235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chlorothio)formyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chlorothio)formyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chlorocarbonylsulfenyl Chloride from Trichloromethanesulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chlorocarbonylsulfenyl chloride from trichloromethanesulfenyl chloride. It includes detailed experimental protocols, quantitative data, and visualizations to aid in the understanding and replication of this chemical transformation.

Introduction

This compound (ClCOSCl) is a versatile bifunctional reagent in organic synthesis, featuring both a reactive acyl chloride and a sulfenyl chloride group.[1] Its utility is particularly notable in the preparation of various heterocyclic compounds and in amino acid chemistry.[1] The synthesis of this compound is primarily achieved through the controlled hydrolysis of trichloromethanesulfenyl chloride (Cl₃CSCl).[1][2] This document outlines the key aspects of this synthetic route.

Reaction Pathway and Mechanism

The core of the synthesis is the partial hydrolysis of trichloromethanesulfenyl chloride. In this reaction, a molecule of water displaces two chlorine atoms from the trichloromethyl group, leading to the formation of a carbonyl group and the release of two molecules of hydrogen chloride. The reaction is typically conducted in the presence of sulfuric acid, which acts as a solvent and likely facilitates the controlled hydrolysis.[1]

The overall chemical equation for this transformation is:

Cl₃CSCl + H₂O → ClCOSCl + 2HCl [1][2]

Experimental Protocols

The following section details the experimental procedure for the synthesis of this compound from trichloromethanesulfenyl chloride.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Trichloromethanesulfenyl chloride | CCl₄S | 185.88 |

| Water | H₂O | 18.02 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |

| Dichloromethane (B109758) (for extraction) | CH₂Cl₂ | 84.93 |

Synthesis Procedure

A preparative hydrolysis can be carried out as follows:

-

In a well-ventilated fume hood, a mixture of 85 g (0.46 mol) of trichloromethanesulfenyl chloride and 350 ml of water is stirred vigorously at 20°C for 24 hours.

-

After 24 hours, the stirring is stopped, and the biphasic mixture is allowed to settle.

-

The organic layer (approximately 50 g) is separated and dried over anhydrous sodium sulfate.

-

The aqueous layer can be extracted with dichloromethane to recover any dissolved product. The organic extract is then combined with the initial organic layer.

Purification

The crude product, which is a mixture of this compound (60-70%), unreacted trichloromethanesulfenyl chloride (20-30%), and minor by-products, is purified by vacuum distillation.

-

The dried organic layer is transferred to a distillation flask.

-

The distillation is performed under reduced pressure. A fraction collected at 47-49°C at 28 Torr (3.73 kPa) contains approximately 86% this compound.

-

Repeated distillation of this fraction can yield the product with a purity of over 95%. The bath temperature during distillation should not exceed 90°C to minimize thermal decomposition.

Quantitative Data

This section summarizes the key quantitative data associated with the starting material and the final product.

Physical and Chemical Properties

| Property | Trichloromethanesulfenyl Chloride | This compound |

| CAS Number | 594-42-3 | 2757-23-5 |

| Molecular Formula | CCl₄S | CCl₂OS |

| Molar Mass ( g/mol ) | 185.88 | 130.98 |

| Appearance | Oily, colorless to yellowish liquid[2] | Colorless liquid[1] |

| Boiling Point (°C) | 147-148 (at 760 Torr)[2] | 98 (at 760 Torr)[1] |

| Density (g/mL at 25°C) | 1.72[2] | 1.552[1] |

| Refractive Index (n20/D) | 1.537 | 1.517 |

Reaction Parameters and Yield

| Parameter | Value |

| Reactant Ratio (molar) | 1 (Cl₃CSCl) : ~42 (H₂O) |

| Reaction Temperature | 20°C |

| Reaction Time | 24 hours |

| Crude Product Composition | 60-70% this compound |

| Reported Isolated Yield | ~30% (of >95% pure product) |

| Boiling Point (Reduced Pressure) | 47-49°C at 28 Torr (3.73 kPa) |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹³C NMR Spectroscopy

No specific chemical shift values were found in the search results, but the existence of ¹³C NMR data is confirmed.

Infrared (IR) Spectroscopy

Specific peak assignments were not detailed in the search results, but IR spectra are available in public databases.

Mass Spectrometry (MS)

Detailed mass spectral data can be found in public databases such as the NIST WebBook.

Safety Considerations

-

Trichloromethanesulfenyl chloride is a toxic and corrosive compound.[2]

-

This compound is corrosive.[1]

-

The reaction evolves hydrogen chloride , which is a corrosive gas.

-

All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

The synthesis of this compound from trichloromethanesulfenyl chloride via controlled hydrolysis is a well-established method. While the procedure is straightforward, careful control of the reaction conditions and purification by vacuum distillation are crucial for obtaining a pure product. This guide provides the necessary details for researchers and professionals to successfully perform this synthesis.

References

Unraveling the Hydrolysis of Chlorocarbonylsulfenyl Chloride: A Mechanistic and Methodological Guide

For Immediate Release

This technical guide provides a comprehensive overview of the postulated mechanism for the hydrolysis of chlorocarbonylsulfenyl chloride (ClC(O)SCl). Designed for researchers, scientists, and professionals in drug development, this document synthesizes known chemical principles to propose a detailed reaction pathway. In the absence of specific published literature on the hydrolysis of this particular compound, this guide draws parallels from the established reactivity of acyl chlorides and sulfenyl chlorides to offer a robust theoretical framework. Furthermore, it outlines a comprehensive experimental protocol that could be employed to validate and quantify the proposed mechanism.

Introduction

Proposed Hydrolysis Mechanism

The hydrolysis of this compound likely proceeds through a stepwise mechanism involving the sequential reaction of its two electrophilic centers with water. The acyl chloride moiety is generally more reactive towards nucleophiles than the sulfenyl chloride. Therefore, the initial attack by water is expected to occur at the carbonyl carbon.

The proposed mechanism involves the following key steps:

-

Nucleophilic Attack on the Acyl Chloride: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A second water molecule can act as a base, deprotonating the attacking water molecule to form a zwitterionic intermediate.

-

Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. This results in the formation of chlorosulfenyl carboxylic acid.

-

Hydrolysis of the Sulfenyl Chloride: The chlorosulfenyl carboxylic acid intermediate is then susceptible to hydrolysis at the sulfenyl chloride group. A water molecule attacks the sulfur atom.

-

Final Products: Subsequent proton transfer and elimination of a second chloride ion yield the final products: carbonic acid (which can decompose to carbon dioxide and water) and hydrogen sulfide, along with two equivalents of hydrochloric acid.

Due to the inherent instability of some of the proposed intermediates, alternative and competing pathways may exist.

Proposed Experimental Protocol for Mechanistic Investigation

To elucidate the precise mechanism and kinetics of this compound hydrolysis, a series of experiments would be required. The following protocol outlines a potential research workflow.

-

Kinetic Studies:

-

Method: The rate of hydrolysis can be monitored using techniques such as stopped-flow spectrophotometry by observing changes in UV-Vis absorbance over time. Alternatively, the reaction can be monitored by measuring the change in pH or conductivity due to the formation of hydrochloric acid.

-

Conditions: The reaction should be studied under pseudo-first-order conditions with a large excess of water. The effect of pH on the reaction rate should be investigated by performing the hydrolysis in buffered solutions across a wide pH range. Temperature effects should also be studied to determine activation parameters (Ea, ΔH‡, ΔS‡).

-

-

Product Analysis:

-

Method: The final products of the hydrolysis should be identified and quantified. Gas chromatography-mass spectrometry (GC-MS) can be used to detect volatile products like carbon dioxide and hydrogen sulfide. Ion chromatography can be used to quantify the amount of chloride ions produced.

-

Intermediate Trapping: Attempts should be made to trap any reactive intermediates. For example, the reaction could be carried out in the presence of a nucleophilic trapping agent to capture the proposed chlorosulfenyl carboxylic acid.

-

-

Isotopic Labeling Studies:

-

Method: Using ¹⁸O-labeled water as the solvent and analyzing the products using mass spectrometry can help determine the site of the initial nucleophilic attack. If the ¹⁸O label is incorporated into the carbonyl group of the final carbonic acid, it would support the proposed initial attack at the acyl chloride.

-

Hypothetical Quantitative Data

While no specific experimental data for the hydrolysis of this compound has been found in the literature, the following table illustrates how kinetic data from the proposed experiments could be presented. The values provided are for illustrative purposes only.

| pH | kobs (s⁻¹) at 25°C (Hypothetical) | kobs (s⁻¹) at 35°C (Hypothetical) |

| 2.0 | 0.015 | 0.032 |

| 4.0 | 0.018 | 0.039 |

| 6.0 | 0.025 | 0.055 |

| 7.0 | 0.030 | 0.068 |

| 8.0 | 0.042 | 0.095 |

| 10.0 | 0.150 | 0.330 |

| 12.0 | 0.550 | 1.210 |

Table 1: Illustrative Pseudo-First-Order Rate Constants for the Hydrolysis of this compound at Different pH Values and Temperatures. This table presents hypothetical data to demonstrate the expected trend of increasing reaction rate with increasing pH, which would be consistent with a mechanism involving nucleophilic attack by water and hydroxide (B78521) ions.

Conclusion

This technical guide has presented a plausible mechanism for the hydrolysis of this compound based on the established principles of organic chemistry. A detailed experimental workflow has been proposed to facilitate future research and validation of this mechanism. The provided diagrams and data table structure offer a clear framework for the visualization and presentation of potential findings. Further experimental investigation is necessary to fully elucidate the intricate details of this reaction, which will be valuable for professionals in chemical synthesis and drug development.

References

An In-depth Technical Guide to Chlorocarbonylsulfenyl Chloride

CAS Number: 2757-23-5

This technical guide provides a comprehensive overview of chlorocarbonylsulfenyl chloride, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, reactivity, and safe handling.

Chemical and Physical Properties

This compound, with the linear formula ClCOSCl, is a colorless to light yellow or amber liquid that may fume in moist air.[1][2] It is a bifunctional molecule featuring two reactive sites: an acyl chloride and a sulfenyl chloride.[3] This dual reactivity makes it a valuable building block for the synthesis of a variety of heterocyclic compounds.[3] The molecule is planar, as determined by X-ray crystallography.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2757-23-5 | [1][3][4] |

| Molecular Formula | CCl₂OS | [2][4] |

| Molecular Weight | 130.97 g/mol | [3] |

| Appearance | Colorless to light yellow/amber/dark green clear liquid | [1][2][3] |

| Boiling Point | 98 °C | [3][4] |

| Density | 1.552 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.517 | [4] |

| Flash Point | 62 °C (143.6 °F) - closed cup | [5] |

| Solubility | Reacts with water | [6] |

| Sensitivity | Moisture sensitive | [2] |

| Storage Temperature | 2-8°C | [2][4] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹³C NMR | A single resonance is expected for the carbonyl carbon. | [1] |

| Infrared (IR) Spectroscopy | A marked peak at 2240 cm⁻¹ has been observed in reactions involving this compound, indicating the formation of a nitrile functionality in a side reaction. Key absorptions for the compound itself would include a strong C=O stretch and C-Cl and S-Cl stretches. | [3] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z ≈ 130. The fragmentation pattern is influenced by the presence of chlorine isotopes and can involve the loss of Cl, CO, or SCl. Studies have shown evidence of a highly charged molecular ion and unusual dissociation mechanisms. | [2] |

Synthesis

General Synthesis Reaction

This compound is prepared through the controlled hydrolysis of trichloromethanesulfenyl chloride (perchloromethyl mercaptan) in a sulfuric acid solvent.[3]

Reaction: Cl₃CSCl + H₂O → ClCOSCl + 2 HCl[3]

Experimental Protocol: Synthesis of this compound

Reactivity and Applications

The bifunctional nature of this compound makes it a valuable reagent for the synthesis of various organic compounds, particularly heterocycles and derivatives used in peptide chemistry.

Synthesis of Heterocycles and Dithiasuccinoyl (DTS) Derivatives

This compound is a key reagent in the preparation of:

-

Oxathiazol-2-ones, oxathialones, and oxathiazoles.[3]

-

Dithiazolidinediones, also known as dithiasuccinoyl (DTS) derivatives, which are used as amino-protecting groups in peptide synthesis.[3][7]

The reaction with ethoxythiocarbonyl amides is a common method for preparing DTS derivatives.[3]

Reaction: ClCOSCl + CH₃CH₂OC(S)NHR → S₂(CO)₂NR + HCl + CH₃CH₂Cl[3]

Logical Relationship: Synthesis of Dithiasuccinoyl (DTS) Derivatives

Caption: Reaction scheme for the synthesis of DTS derivatives.

Dehydration of Primary Amides

In the presence of a base like pyridine, this compound can act as a dehydrating agent, converting primary amides to nitriles.[3] The reaction proceeds through the formation of an active intermediate which then undergoes rapid elimination.[3]

References

- 1. This compound(2757-23-5) 13C NMR spectrum [chemicalbook.com]

- 2. Ionic fragmentation on ClC(O)SCl. Evidence of a highly charged molecular ion and confirmation of unusual dissociation mechanisms for halocarbonylsulfenyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Chlorocarbonylsulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for chlorocarbonylsulfenyl chloride (ClCOSCl), a reactive chemical intermediate of interest in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a visualization of its synthesis pathway.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound is characterized by a single resonance corresponding to the carbonyl carbon.

| Parameter | Value | Reference |

| ¹³C Chemical Shift (δ) | 168.9 ppm | [1] |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the carbonyl and carbon-chlorine bonds. The data presented below is derived from the gas-phase IR spectrum available in the NIST Chemistry WebBook.

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~1780 | C=O stretch | Strong | |

| ~830 | C-Cl stretch | Medium | |

| ~650 | S-Cl stretch | Medium |

Note: The exact peak positions and intensities may vary depending on the experimental conditions and the phase of the sample.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a distinct fragmentation pattern. The major fragments and their relative intensities are listed below, as interpreted from the spectrum available in the NIST Chemistry WebBook. The fragmentation is complex and can involve rearrangements.[2]

| m/z | Proposed Fragment | Relative Intensity | Reference |

| 130 | [ClCOSCl]⁺ (M⁺) | Moderate | |

| 95 | [COSCl]⁺ | High | |

| 63 | [COCl]⁺ | High | |

| 67 | [SCl]⁺ | Moderate | |

| 35/37 | [Cl]⁺ | Moderate |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) leads to characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data are provided below. These are generalized procedures based on standard techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹³C NMR spectrum of this compound would be acquired on a standard NMR spectrometer.

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.

-

Instrument: A 400 MHz (or higher field) NMR spectrometer.

-

Parameters:

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

The infrared spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. For a gas-phase spectrum, the sample is introduced into a gas cell.

-

Instrument: A standard FTIR spectrometer.

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: The liquid sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an EI source.

-

Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 30 - 200.

-

Scan Speed: 1 scan/second.

-

Synthesis Workflow

This compound is typically prepared by the hydrolysis of trichloromethanesulfenyl chloride.[3] The following diagram illustrates this synthesis process.

Caption: Synthesis of this compound.

References

Theoretical Insights into the Reactivity of Chlorocarbonylsulfenyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chlorocarbonylsulfenyl chloride (ClCOSCl) is a versatile bifunctional reagent possessing both an acyl chloride and a sulfenyl chloride moiety. This unique structural feature imparts a rich and complex reactivity profile, making it a valuable tool in organic synthesis, particularly for the construction of various heterocyclic systems. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of this compound, offering valuable insights for researchers in drug development and synthetic chemistry.

Theoretical Framework for Reactivity Analysis

The reactivity of this compound is governed by the presence of two electrophilic centers: the carbonyl carbon and the sulfenyl sulfur. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and predicting the regioselectivity of its reactions.

Frontier Molecular Orbital (FMO) Analysis

Electrostatic Potential (ESP) Mapping

An electrostatic potential map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. While a specific calculated ESP map for this compound is not available in the public domain, it can be inferred from the electronegativity of the constituent atoms. The oxygen and chlorine atoms will draw electron density, rendering the carbonyl carbon and the sulfenyl sulfur atom electron-deficient and thus susceptible to nucleophilic attack. The carbonyl carbon is expected to be a hard electrophilic center, while the sulfenyl sulfur is a softer electrophilic center. This difference in electrophilicity influences the regioselectivity of reactions with various nucleophiles.

Reaction with Amides: A Case Study

A significant application of this compound is its reaction with primary amides to form 5-substituted-1,3,4-oxathiazol-2-ones, which are valuable heterocyclic scaffolds in medicinal chemistry. Theoretical studies have shed light on the mechanism and selectivity of this transformation.

A quantum chemical study on the reaction between this compound and benzamide, using DFT at the 6-311G(d,p) level of theory, has provided valuable insights.[1] The study highlights the polar nature of the cycloaddition process.

Table 1: Calculated Reactivity Descriptor

| Parameter | Value | Significance |

| Electrophilicity Difference (Δω) vs. Benzamide | 1.3726 eV | Indicates a polar reaction mechanism. |

The significant electrophilicity difference suggests a polar reaction mechanism where the this compound acts as the electrophile and the amide as the nucleophile. The calculations also predict the regioselectivity of the reaction, favoring the attack of the amide nitrogen at the sulfenyl sulfur and the amide oxygen at the carbonyl carbon.

Reaction Mechanism: Cyclization vs. Dehydration

The reaction of primary amides with this compound can lead to two primary outcomes: the desired cyclization to form a 1,3,4-oxathiazol-2-one (B8730521) or a dehydration reaction to yield a nitrile. The reaction conditions play a crucial role in directing the outcome.

A proposed mechanism for the dehydration of primary amides involves the initial formation of an active intermediate by the reaction of the amide with this compound. This intermediate can then undergo elimination, catalyzed by a base such as pyridine, to form the corresponding nitrile.

Logical Relationship: Reaction Pathways of Amides with ClCOSCl

Caption: Reaction pathways of primary amides with this compound.

Experimental Protocol: Synthesis of 5-Substituted-1,3,4-Oxathiazol-2-ones

The following is a general experimental protocol for the synthesis of 5-substituted-1,3,4-oxathiazol-2-ones from primary amides and this compound. It is important to note that optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

Primary amide

-

This compound

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Base (e.g., pyridine, sodium carbonate)

-

Inert atmosphere (e.g., nitrogen, argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amide in the anhydrous solvent.

-

Add the base to the solution and stir.

-

Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

-

Stir the reaction mixture for the appropriate time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of a suitable salt.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired 5-substituted-1,3,4-oxathiazol-2-one.

Experimental Workflow

Caption: General experimental workflow for the synthesis of 1,3,4-oxathiazol-2-ones.

Conclusion

Theoretical studies, particularly DFT calculations, provide a powerful lens through which to understand and predict the reactivity of this compound. While a comprehensive theoretical characterization of the molecule's intrinsic reactivity is still an area for further research, existing studies on its reactions with amides demonstrate the utility of computational chemistry in guiding synthetic efforts. The interplay between the carbonyl and sulfenyl chloride functionalities, governed by their electronic properties, allows for the selective synthesis of complex heterocyclic structures. Future theoretical investigations focusing on a broader range of reaction partners and providing more detailed quantitative data will undoubtedly further unlock the synthetic potential of this versatile reagent.

References

Chlorocarbonylsulfenyl Chloride: A Versatile Electrophilic Sulfur Reagent in Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocarbonylsulfenyl chloride (ClC(O)SCl) is a highly reactive, bifunctional electrophilic sulfur reagent that has garnered significant interest in organic synthesis and medicinal chemistry. Possessing both a reactive acyl chloride and a sulfenyl chloride moiety, this compound serves as a versatile building block for the construction of a diverse array of sulfur- and nitrogen-containing heterocycles, as well as for the introduction of the carbonylsulfenyl group into various molecular scaffolds. Its utility is particularly pronounced in the synthesis of pharmaceutical intermediates and in the modification of amino acids and peptides. This technical guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development. Detailed experimental protocols for key reactions, quantitative data, and mechanistic insights are presented to facilitate its effective utilization in the laboratory.

Introduction

This compound, a colorless to yellow liquid that fumes in moist air, is a powerful electrophilic reagent owing to its two highly reactive functional groups.[1][2][3] The acyl chloride is susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles, while the sulfenyl chloride readily reacts with a variety of nucleophiles including amines, thiols, and amides.[4] This dual reactivity allows for a range of synthetic transformations, making it a valuable tool for the synthesis of complex molecules.

In the pharmaceutical industry, the introduction of sulfur-containing functional groups is a well-established strategy for modulating the biological activity and pharmacokinetic properties of drug candidates. This compound provides a direct and efficient means of incorporating a carbonylsulfenyl moiety, which can act as a bioisostere or a reactive handle for further functionalization. Its application in the synthesis of novel heterocyclic systems with potential therapeutic applications, such as covalent protease inhibitors, highlights its importance in modern drug discovery.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CCl₂OS | [2] |

| Molecular Weight | 130.98 g/mol | [2] |

| Appearance | Colorless to yellow liquid, fumes in moist air | [2] |

| Boiling Point | 98 °C (lit.) | [2][5] |

| Density | 1.552 g/mL at 25 °C (lit.) | [2][5] |

| Refractive Index | n20/D 1.517 (lit.) | [5] |

| CAS Number | 2757-23-5 | [1] |

| Solubility | Reacts with water | [6] |

| Storage Temperature | 2-8°C | [5] |

Synthesis of this compound

This compound is typically prepared through the controlled hydrolysis of trichloromethanesulfenyl chloride in sulfuric acid.[3]

Reaction Scheme:

Cl₃CSCl + H₂O → ClC(O)SCl + 2 HCl

This method provides a reliable route to the reagent, which can be purified by distillation.

Reactivity and Synthetic Applications

The bifunctional nature of this compound allows for a variety of synthetic transformations. The relative reactivity of the acyl chloride and sulfenyl chloride moieties can be controlled by the choice of nucleophile and reaction conditions.

Reactions with Amines: Synthesis of Carbamoyl (B1232498) Chlorides and Carbamoylsulfenamides

The reaction of this compound with secondary amines is a key method for the synthesis of N,N-disubstituted carbamoyl chlorides, which are important intermediates in the pharmaceutical and agrochemical industries.[2][7] The reaction proceeds through initial attack of the amine on the acyl chloride, followed by chlorination of the resulting carbamoylsulfenyl chloride.

Experimental Protocol: General Procedure for the Synthesis of N,N-Disubstituted Carbamoyl Chlorides [2]

-

A solution of the secondary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) is cooled to 0-5 °C in an ice bath.

-

A solution of this compound (1.1 eq) in the same solvent is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

-

Chlorine gas is then bubbled through the reaction mixture at room temperature for approximately 2 hours.

-

The reaction mixture is washed with 5% sodium bicarbonate solution and water.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation.

Table 2: Synthesis of N,N-Dibutylcarbamoyl Chloride [2]

| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Di-n-butylamine | 1.0 | Dichloromethane | 0-5 (addition), RT (chlorination) | 2.5 h | Not specified |

| This compound | 1.1 | ||||

| Chlorine gas | Excess |

Synthesis of Heterocyclic Compounds

This compound is a valuable reagent for the synthesis of various sulfur- and nitrogen-containing heterocycles.

The reaction of this compound with primary carboxamides provides a route to 1,3,4-oxathiazol-2-ones. These heterocycles are of interest as potential covalent inhibitors of threonine proteases.[4][5]

Experimental Protocol: Synthesis of Piperidin-3-yl-oxathiazol-2-ones [5]

-

To a solution of the piperidine (B6355638) carboxamide (1.0 eq) in dry dioxane are added sodium carbonate (5.0 eq) and this compound (2.0 eq).

-

The reaction mixture is stirred at 100 °C overnight under an argon atmosphere.

-

After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and extracted with 0.5 M HCl.

-

The aqueous layer is basified with NaHCO₃ and extracted with ethyl acetate.

-

The combined organic layers are dried and concentrated to yield the product, which can be further purified by chromatography.

Table 3: Synthesis of Piperidin-3-yl-oxathiazol-2-ones [5]

| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine carboxamides | Na₂CO₃ | Dioxane | 100 | Overnight | 16-68 |

Application in Peptide Chemistry: Dithiasuccinoyl (Dts) Protecting Group

In peptide synthesis, the protection of the α-amino group of amino acids is crucial. This compound is used to introduce the dithiasuccinoyl (Dts) protecting group, which is stable under acidic conditions used for the cleavage of side-chain protecting groups but can be selectively removed under mild thiolytic conditions.[8][]

The Dts group is introduced by reacting a suitably side-chain protected amino acid with a polymeric xanthate, followed by silylation of the carboxylic acid and subsequent reaction with this compound.[8]

Role in Drug Development

The unique reactivity of this compound makes it a valuable tool in the drug development process.

-

Synthesis of Pharmaceutical Intermediates: As demonstrated, it is a key reagent in the synthesis of N,N-dialkylcarbamoyl chlorides, which are precursors to a wide range of pharmaceuticals.[7]

-

Covalent Inhibitors: The synthesis of oxathiazol-2-ones, which can act as covalent inhibitors of enzymes like threonine proteases, opens up avenues for the development of novel therapeutics.[4][5]

-

Peptide and Protein Modification: The Dts protecting group strategy is crucial for the synthesis of complex and modified peptides with potential therapeutic applications.[10][11] The ability to selectively deprotect the N-terminus allows for site-specific modifications.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions.[8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. It is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong oxidizing agents. Recommended storage temperature is 2-8 °C.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a powerful and versatile electrophilic sulfur reagent with significant applications in organic synthesis and drug discovery. Its ability to readily react at both the acyl chloride and sulfenyl chloride functionalities provides access to a wide range of valuable compounds, including important pharmaceutical intermediates and complex heterocyclic systems. The detailed protocols and reactivity data presented in this guide are intended to empower researchers to effectively and safely utilize this reagent in their synthetic endeavors, ultimately contributing to the advancement of chemical synthesis and the development of new therapeutic agents.

References

- 1. This compound 96 2757-23-5 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Cyclizations Towards Piperidin-3-yl-oxathiazol-2-ones as Potential Covalent Inhibitors of Threonine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. You are being redirected... [oakwoodchemical.com]

- 7. lookchem.com [lookchem.com]

- 8. experts.umn.edu [experts.umn.edu]

- 10. Synthetic routes to, transformations of, and rather surprising stabilities of (N-methyl-N-phenylcarbamoyl)sulfenyl chloride, ((N-methyl-N-phenylcarbamoyl)dithio)carbonyl chloride, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mild, orthogonal solid-phase peptide synthesis: use of N alpha-dithiasuccinoyl (Dts) amino acids and N-(iso-propyldithio)carbonylproline, together with p-alkoxybenzyl ester anchoring linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Chlorocarbonylsulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorocarbonylsulfenyl chloride (ClCOSCl) is a bifunctional chemical compound featuring both an acyl chloride and a sulfenyl chloride group. This guide provides a comprehensive overview of the discovery and history of this versatile reagent, including the initial synthesis of its key precursor, trichloromethanesulfenyl chloride, by Rathke in 1873, and the first reported synthesis of this compound itself by Zumach and Kühle in 1970. Detailed experimental protocols for these seminal syntheses are provided, along with a summary of the compound's key physical and chemical properties. The synthesis pathway is visually represented through a Graphviz diagram. This document serves as a technical resource for researchers utilizing this compound in synthetic chemistry and drug development.

Introduction

This compound, with the chemical formula CCl₂OS, is a colorless to yellow, fuming liquid with a pungent odor.[1][2] Its utility in organic synthesis stems from the presence of two distinct reactive sites: a highly electrophilic acyl chloride and a sulfenyl chloride functional group. This dual reactivity allows for a range of chemical transformations, making it a valuable building block in the synthesis of various heterocyclic compounds and other complex organic molecules.[3] This guide details the historical milestones in the development of this compound, from the initial preparation of its precursor to its first reported synthesis.

Historical Discovery and Synthesis

The history of this compound is intrinsically linked to its precursor, trichloromethanesulfenyl chloride (CCl₃SCl), also known as perchloromethyl mercaptan.

Discovery of the Precursor: Trichloromethanesulfenyl Chloride (Rathke, 1873)

The first synthesis of trichloromethanesulfenyl chloride was reported by the German chemist Bernhard Rathke in 1873.[4][5][6] His method involved the chlorination of carbon disulfide (CS₂) in the presence of an iodine catalyst.[1][3] This foundational work laid the groundwork for the eventual synthesis of this compound.

First Reported Synthesis of this compound (Zumach and Kühle, 1970)

The first documented synthesis of this compound was achieved by G. Zumach and E. Kühle in 1970.[3] Their method, which remains a primary route for its preparation, involves the controlled hydrolysis of trichloromethanesulfenyl chloride in sulfuric acid.[1][3][7] This reaction selectively converts the trichloromethyl group into a chlorocarbonyl group while preserving the sulfenyl chloride moiety.

Experimental Protocols

The following sections provide detailed experimental protocols for the historical syntheses of trichloromethanesulfenyl chloride and this compound.

Synthesis of Trichloromethanesulfenyl Chloride (Perchloromethyl Mercaptan) - Adapted from Rathke's Method

This procedure is based on the original work of Rathke and subsequent refinements.

Reaction:

2 CS₂ + 5 Cl₂ → 2 CCl₃SCl + S₂Cl₂

Materials:

-

Carbon disulfide (CS₂), 75 g

-

Iodine (I₂), 0.3 g

-

Dry chlorine gas (Cl₂)

-

Round bottom flask

-

Reflux condenser

-

Ice-water bath

Procedure:

-

Place 75 g of carbon disulfide and 0.3 g of iodine into a round bottom flask fitted with a reflux condenser.

-

Cool the flask externally with an ice-water bath.

-

Pass a current of dry chlorine gas into the mixture for several hours. The reaction can be accelerated by exposure to diffused daylight.

-

Continue the chlorination until the volume of the liquid has approximately doubled (to a weight of about 150-160 g).

-

Stop the chlorine flow and allow the mixture to stand overnight.

-

The next day, warm the reaction mixture to remove excess carbon disulfide and any carbon tetrachloride byproduct.

-

Decompose the resulting sulfur chloride by adding an equal volume of water and shaking vigorously.

-

The crude perchloromethyl mercaptan is then purified by steam distillation, followed by distillation under reduced pressure (50 mm Hg). The product is an oily, clear yellow liquid with a boiling point of 148-149 °C (with some decomposition).[4]

Synthesis of this compound - Based on the work of Zumach and Kühle

This protocol describes the hydrolysis of trichloromethanesulfenyl chloride.

Reaction:

CCl₃SCl + H₂O --(H₂SO₄)--> ClCOSCl + 2 HCl

Materials:

-

Trichloromethanesulfenyl chloride (CCl₃SCl)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

Procedure:

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it involves corrosive and toxic substances.

-

In a reaction vessel suitable for corrosive materials, dissolve trichloromethanesulfenyl chloride in concentrated sulfuric acid as the solvent.

-

Carefully add a stoichiometric amount of water to the solution. The reaction is a controlled hydrolysis.

-

The reaction mixture is stirred under controlled temperature conditions. The exact temperature and reaction time would have been detailed in the original 1970 publication by Zumach and Kühle.

-

Upon completion of the reaction, the this compound is isolated. This typically involves separation from the sulfuric acid and subsequent purification, likely through distillation under reduced pressure to avoid decomposition.[1][3][7]

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | CCl₂OS |

| Molar Mass | 130.98 g/mol |

| Appearance | Colorless to yellow liquid, fumes in moist air |

| Boiling Point | 98 °C (lit.) |

| Density | 1.552 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.517 (lit.) |

| CAS Number | 2757-23-5 |

| EC Number | 220-415-2 |

[Data sourced from various chemical suppliers and databases.][8]

Synthesis Pathway Diagram

The following diagram illustrates the overall synthesis pathway from carbon disulfide to this compound.

Caption: Synthesis pathway of this compound.

Conclusion

The discovery and synthesis of this compound represent a significant advancement in the field of organosulfur chemistry. The foundational work of Rathke in preparing the key precursor, trichloromethanesulfenyl chloride, paved the way for Zumach and Kühle's successful synthesis of the title compound. The unique bifunctional nature of this compound continues to make it a valuable reagent for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. This guide provides a historical and practical foundation for researchers working with this important chemical entity.

References

- 1. CS241092B2 - Process for the preparation of perchloromethylmercaptan - Google Patents [patents.google.com]

- 2. catalog.hathitrust.org [catalog.hathitrust.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. prepchem.com [prepchem.com]

- 5. US3968155A - Process for prepared perchloromethyl mercaptan by chlorination of carbon disulfide - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. US3968155A - Process for prepared perchloromethyl mercaptan by chlorination of carbon disulfide - Google Patents [patents.google.com]

- 8. クロロカルボニルスルフェニルクロリド 96% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling of Chlorocarbonylsulfenyl Chloride in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of chlorocarbonylsulfenyl chloride (CAS No. 2757-23-5) in a laboratory environment. Due to its hazardous nature, strict adherence to these guidelines is imperative to ensure the safety of all personnel.

This compound is a combustible, corrosive, and moisture-sensitive liquid that can cause severe skin burns and eye damage.[1][2][3] It is crucial to handle this chemical with the utmost care, utilizing appropriate personal protective equipment and engineering controls.

Hazard Identification and Physical Properties

This compound is classified as a hazardous substance with the following primary dangers:

-

Corrosive: Causes severe skin burns and eye damage.[1][2][3][4]

-

Combustible Liquid: Presents a fire hazard when exposed to heat or open flames.[1][2]

-

Moisture Sensitive: Reacts with water, potentially releasing hazardous gases.[1]

-

Respiratory Irritant: May cause respiratory irritation if inhaled.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 2757-23-5 |

| Molecular Formula | CCl₂OS |

| Molecular Weight | 130.98 g/mol [5] |

| Appearance | Light yellow to amber to dark green clear liquid[6] |

| Odor | No information available[1] |

| Boiling Point | 98 °C (lit.) |

| Density | 1.552 g/mL at 25 °C (lit.) |

| Flash Point | 62 °C (143.6 °F) - closed cup |

| Refractive Index | n20/D 1.517 (lit.) |

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent any direct contact:

Table 2: Required Personal Protective Equipment (PPE)

| Body Part | Protection | Specification |

| Eyes/Face | Safety Goggles and Face Shield | Tight-sealing safety goggles and a face shield are required.[2] |

| Skin | Protective Gloves and Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |

| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A type ABEK (EN14387) respirator filter is recommended. |

Safe Handling and Storage

Engineering Controls:

-

Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1][2]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]

Handling Procedures:

-

Keep away from open flames, hot surfaces, and sources of ignition.[1][2]

-

Take precautionary measures against static discharges.[1]

Storage:

-

Refrigerated storage is recommended (2-8°C).[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[1][2]

Emergency Procedures

Table 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] Do not use mouth-to-mouth resuscitation.[3] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[1] Call a physician immediately.[1] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses, if present and easy to do. Call an ophthalmologist immediately. |

| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[2] |

Spill and Leak Procedures:

-

Evacuate personnel to a safe area.[1]

-

Remove all sources of ignition.[1]

-

Use personal protective equipment.[1]

-

Soak up with inert absorbent material and dispose of as hazardous waste.[1]

-

Do not release into the environment.[1]

Fire-Fighting Measures:

-

Use CO₂, dry chemical, dry sand, or alcohol-resistant foam to extinguish.[1][2]

-

Wear a self-contained breathing apparatus and full protective gear.[1]

Experimental Protocol: A General Guideline for Handling

The following is a generalized protocol for handling this compound in a laboratory setting. Specific experimental details will vary, but the safety principles remain constant.

Caption: General workflow for handling this compound.

Decomposition and Hazardous Reactions

This compound is sensitive to moisture and heat.[1] Thermal decomposition can lead to the release of irritating gases and vapors.[1][2]

Hazardous Decomposition Products:

Caption: Decomposition pathways of this compound.

Disposal Considerations

All waste materials contaminated with this compound must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not dispose of down the drain or into the environment.

Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

An In-Depth Technical Guide to the Stability and Storage of Chlorocarbonylsulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Chlorocarbonylsulfenyl chloride (ClC(O)SCl), a bifunctional reagent featuring both an acyl chloride and a sulfenyl chloride group, is a valuable building block in organic synthesis, particularly in the preparation of heterocycles and for the modification of amino acids. However, its utility is intrinsically linked to its stability and requires stringent storage and handling conditions. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage protocols, and an understanding of its decomposition pathways, tailored for professionals in research and drug development.

Chemical Stability Profile

This compound is a reactive compound that is stable under standard ambient conditions (room temperature) when properly stored. However, its stability is significantly compromised by moisture, heat, and, to a lesser extent, light.

1.1. Moisture Sensitivity and Hydrolysis

The presence of two electrophilic centers, the carbonyl carbon and the sulfur atom, makes this compound highly susceptible to hydrolysis. The reaction with water is vigorous and leads to the decomposition of the molecule.

The primary hydrolysis reaction involves the nucleophilic attack of water on the acyl chloride moiety, which is generally more reactive than the sulfenyl chloride. This is followed by the decomposition of the unstable intermediate to produce hydrochloric acid, carbon dioxide, and elemental sulfur.

Reaction with Water: ClC(O)SCl + 2 H₂O → 2 HCl + CO₂ + S + HCl

Due to this high reactivity with water, it is crucial to handle this compound under anhydrous conditions. The compound is described as fuming in moist air, which is a result of the liberated hydrogen chloride gas reacting with atmospheric moisture to form an aerosol of hydrochloric acid.

1.2. Thermal Stability and Decomposition

This compound is a combustible liquid and can decompose upon strong heating. Intense heating can lead to the formation of explosive mixtures with air. Thermal decomposition results in the release of hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), and hydrogen chloride (HCl).

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintain the integrity and reactivity of this compound and to ensure the safety of laboratory personnel.

2.1. Storage Conditions

The following conditions are recommended for the safe storage of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C[1] | To minimize thermal decomposition and maintain stability. |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen)[1] | To prevent contact with atmospheric moisture and oxygen. |

| Container | Tightly closed, original container[1][2] | To prevent moisture ingress and contamination. |

| Location | Dry, cool, and well-ventilated area[2][3] | To ensure a safe storage environment away from heat sources. |

| Incompatible Materials | Strong oxidizing agents, water[3] | To prevent vigorous or explosive reactions. |

| Security | Stored locked up or in an area accessible only to qualified personnel[1] | Due to its hazardous nature. |

2.2. Handling Procedures

Due to its corrosive and moisture-sensitive nature, strict handling protocols must be followed:

-

Work Area: All manipulations should be carried out in a well-ventilated chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield.[3]

-

Inert Atmosphere Techniques: Use anhydrous solvents and handle the reagent under an inert atmosphere using techniques such as a glovebox or Schlenk line.

-

Dispensing: Use dry syringes or cannulas for transferring the liquid.

-

Spills: In case of a spill, absorb the material with an inert, dry absorbent and dispose of it as hazardous waste. Do not use water to clean up spills.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and stability testing of this compound are not widely published in readily accessible literature, procedures for related compounds and general techniques for handling reactive intermediates can be adapted.

3.1. Synthesis of this compound

The most commonly cited method for the preparation of this compound is the controlled hydrolysis of trichloromethanesulfenyl chloride in sulfuric acid.[1]

General Procedure Outline:

-

Trichloromethanesulfenyl chloride is slowly added to a stirred solution of concentrated sulfuric acid, maintaining a controlled temperature.

-

A stoichiometric amount of water is then added dropwise to the reaction mixture.

-

The reaction is allowed to proceed until the evolution of hydrogen chloride gas ceases.

-

The product is then isolated, typically by distillation under reduced pressure.

Note: This is a generalized procedure and requires optimization and adherence to strict safety protocols due to the hazardous nature of the reactants and products.

3.2. Protocol for Assessing Hydrolytic Stability (Illustrative)

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), would be essential to monitor the degradation of this compound.

Objective: To determine the rate of hydrolysis of this compound in a buffered aqueous solution.

Materials:

-

This compound

-

Acetonitrile (HPLC grade, anhydrous)

-

Buffered aqueous solution (e.g., phosphate (B84403) buffer at a specific pH)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Prepare a stock solution of this compound in anhydrous acetonitrile.

-

Initiate the hydrolysis by adding a known volume of the stock solution to the buffered aqueous solution at a constant temperature.

-

At specified time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction (e.g., by diluting with a large volume of cold, anhydrous acetonitrile).

-

Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound.

-

Plot the concentration of this compound versus time to determine the rate of hydrolysis.

Visualizing Stability and Handling Workflows

4.1. Factors Affecting Stability

Caption: Factors influencing the stability of this compound.

4.2. Recommended Storage and Handling Workflow

Caption: Recommended workflow for the storage and handling of this compound.

Conclusion

This compound is a potent synthetic tool whose effective use is predicated on a thorough understanding of its inherent instability. By adhering to strict anhydrous and thermal control measures, researchers can safely and effectively utilize this reagent. The information provided in this guide serves as a foundational resource for the development of robust experimental protocols and risk assessments in a research and development setting. It is imperative that all users consult the most current Safety Data Sheet (SDS) and relevant literature before handling this compound.

References

An In-depth Technical Guide to Chlorocarbonylsulfenyl Chloride and Its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocarbonylsulfenyl chloride, a versatile and reactive chemical reagent, plays a significant role in various synthetic transformations within organic chemistry. Its bifunctional nature, possessing both an acyl chloride and a sulfenyl chloride group, allows for the construction of diverse molecular architectures, particularly heterocyclic systems and protected amino acids, which are of considerable interest in drug discovery and development. This technical guide provides a comprehensive overview of the synonyms, chemical properties, and key synthetic applications of this compound, with a focus on detailed experimental methodologies.

Synonyms and Chemical Identifiers

In chemical literature and commercial catalogs, this compound is known by several names. A comprehensive list of its synonyms is provided below to aid in literature searches and material procurement.

| Synonym | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 2757-23-5 | CCl₂OS | 130.98 g/mol |

| Chloroformylsulfenyl chloride | 2757-23-5 | CCl₂OS | 130.98 g/mol |

| Chlorothioformyl chloride | 2757-23-5 | CCl₂OS | 130.98 g/mol |

| (Chlorothio)formyl chloride | 2757-23-5 | CCl₂OS | 130.98 g/mol |

| S-Chloro chloromethanethioate | 2757-23-5 | CCl₂OS | 130.98 g/mol |

| (Chlorocarbonyl)sulfenyl Chloride | 2757-23-5 | CCl₂OS | 130.98 g/mol |

| (Chloroformyl)sulfur Chloride | 2757-23-5 | CCl₂OS | 130.98 g/mol |

| CTFC | 2757-23-5 | CCl₂OS | 130.98 g/mol |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| Appearance | Light yellow to amber to dark green clear liquid |

| Boiling Point | 98 °C (lit.) |

| Density | 1.552 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.517 (lit.) |

| Solubility | Acetonitrile (Slightly), Chloroform (Sparingly) |

| Moisture Sensitivity | Sensitive, fumes in moist air |

Key Synthetic Applications and Experimental Protocols

This compound is a valuable reagent in the synthesis of a variety of organic compounds. Detailed experimental protocols for some of its key applications are provided below.

Synthesis of N,N-Disubstituted Carbamoyl (B1232498) Chlorides

A significant application of this compound is in the synthesis of N,N-disubstituted carbamoyl chlorides, which are important intermediates in the production of pharmaceuticals and agrochemicals. This method provides a safer alternative to the use of highly toxic phosgene.[1][2]

-

Reaction Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube connected to a nitrogen source.

-

Initial Charge: The flask is charged with a solution of di-n-butylamine (0.47 mol) in 800 mL of dichloromethane (B109758).

-

Reaction with this compound: The solution is stirred and cooled to 0-5 °C in an ice bath. A solution of this compound (0.52 mol) in 100 mL of dichloromethane is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C.

-

Chlorination: The ice bath is removed, and chlorine gas is bubbled through the reaction mixture at room temperature for 2 hours under a steady stream of nitrogen. The progress of the chlorination can be monitored by the disappearance of the intermediate's color.

-

Work-up: The reaction mixture is then washed successively with 200 mL of 5% sodium bicarbonate solution and 200 mL of water. The organic layer is separated and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude N,N-dibutylcarbamoyl chloride is then purified by vacuum distillation to yield the final product.

Synthesis of Oxathiazol-2-ones

This compound is a key reagent in the synthesis of 1,3,4-oxathiazol-2-one (B8730521) heterocycles from primary amides.[3][4] These compounds are of interest as potential therapeutic agents.

Caption: General reaction pathway for the synthesis of 5-substituted-1,3,4-oxathiazol-2-ones.

Synthesis of Dithiasuccinoyl (Dts)-Protected Amino Acids

In peptide synthesis and drug development, protecting groups are crucial for selectively masking reactive functional groups. This compound is used in the "Zumach–Weiss–Kühle (ZWK) reaction" to prepare dithiasuccinoyl (Dts) protected amines.[5] The Dts group is a valuable amino protecting group that is stable to acidic conditions but can be readily cleaved by thiols.

Caption: Synthesis of Dts-protected amines via the Zumach–Weiss–Kühle reaction.

Experimental Workflows and Logical Relationships

The synthesis of N,N-disubstituted carbamoyl chlorides using this compound can be visualized as a sequential workflow.

Caption: Experimental workflow for the synthesis of N,N-disubstituted carbamoyl chlorides.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, with significant applications in the development of pharmaceuticals and other functional molecules. Its various synonyms are important to recognize for comprehensive literature and database searching. The detailed experimental protocols provided in this guide for the synthesis of N,N-disubstituted carbamoyl chlorides highlight a key utility of this compound. While its application in the synthesis of various heterocyclic compounds is well-documented, access to detailed, step-by-step public procedures can be limited. Nevertheless, the reaction schemes and general principles outlined herein provide a solid foundation for researchers and drug development professionals to explore the synthetic potential of this compound. As with any reactive chemical, appropriate safety precautions should be strictly followed when handling this compound.

References

Methodological & Application

Synthesis of Oxathiazol-2-ones via Chlorocarbonylsulfenyl Chloride: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of 1,3,4-oxathiazol-2-ones represents a critical avenue for the discovery of novel therapeutic agents. This class of heterocyclic compounds, noted for its role as a potent electrophilic "warhead," is particularly significant in the development of covalent inhibitors targeting proteases, including those in pathogens like Mycobacterium tuberculosis. [1][2]

The most established and direct method for the synthesis of these valuable scaffolds involves the reaction of primary carboxamides with chlorocarbonylsulfenyl chloride (ClC(O)SCl).[3] This document provides detailed application notes and experimental protocols for this synthetic transformation, summarizing key quantitative data and illustrating the underlying chemical logic.

Application Notes

The 1,3,4-oxathiazol-2-one (B8730521) moiety is a key pharmacophore in the design of covalent inhibitors. Its utility stems from its ability to act as a latent electrophile, which can react with nucleophilic residues, such as the N-terminal threonine of certain proteasomes, leading to irreversible inhibition.[1] This mechanism of action is of high interest in the development of targeted therapies for cancer and infectious diseases.

The synthesis using this compound is a versatile method applicable to a range of primary amides, including aliphatic, aromatic, and heterocyclic derivatives. However, the reaction conditions, particularly the choice of base and solvent, are crucial for achieving high yields and minimizing the formation of byproducts.

A significant challenge in this synthesis is the potential for a competing dehydration reaction, which converts the starting amide into the corresponding nitrile.[3][4] This side reaction is particularly favored in the absence of a suitable base to neutralize the two equivalents of hydrogen chloride (HCl) generated during the cyclization. The use of pyridine (B92270) as a solvent, for instance, can promote nitrile formation.[3] Optimized conditions typically employ a non-nucleophilic base, such as sodium carbonate, in an inert solvent like dioxane to drive the reaction towards the desired oxathiazol-2-one product.[1]

Experimental Protocols

This section provides a general and an optimized protocol for the synthesis of 1,3,4-oxathiazol-2-ones from primary carboxamides and this compound.

General Protocol for Simple Alkyl and Aromatic Amides

For many simple, soluble alkyl and aromatic amides that lack distant reactive functional groups or basic sites, the reaction can be performed without the need for an inert atmosphere or specific HCl scavengers, often yielding the product in high purity.[3]

Procedure:

-

Dissolve the primary carboxamide (1.0 equivalent) in a suitable warm solvent (e.g., toluene, dioxane).

-

Add this compound (1.1-1.5 equivalents) dropwise to the solution.

-

Heat the reaction mixture and stir until the reaction is complete (monitoring by TLC or LC-MS is recommended). The reaction temperature and time will vary depending on the substrate.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.

Optimized Protocol for the Synthesis of Piperidin-3-yl-oxathiazol-2-ones

This protocol has been optimized to maximize the yield of the desired oxathiazol-2-one while minimizing the formation of the nitrile byproduct, which is particularly relevant for substrates containing basic nitrogen atoms.[1]

Procedure:

-

To a solution of the piperidine (B6355638) carboxamide (1.0 equivalent) in dry dioxane, add sodium carbonate (Na₂CO₃, 5.0 equivalents).

-

Add this compound (2.0 equivalents) to the suspension.

-

Heat the reaction mixture to 100 °C and stir overnight under an inert atmosphere (e.g., argon).

-

After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (EtOAc) and extract with 0.5 M HCl.

-

Neutralize the aqueous layer with sodium bicarbonate (NaHCO₃) and extract with EtOAc.

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired piperidin-3-yl-oxathiazol-2-one.

Data Presentation

The following tables summarize the yields for the synthesis of various oxathiazol-2-ones using this compound.

| Entry | Starting Amide | R Group | Yield (%) | Reference |

| 1 | 1-Benzylnipecotamide | 1-Benzylpiperidin-3-yl | 68 | [4] |

| 2 | 1-(4-Fluorobenzyl)nipecotamide | 1-(4-Fluorobenzyl)piperidin-3-yl | 55 | [4] |

| 3 | 1-(4-Chlorobenzyl)nipecotamide | 1-(4-Chlorobenzyl)piperidin-3-yl | 41 | [4] |

| 4 | 1-(4-Methylbenzyl)nipecotamide | 1-(4-Methylbenzyl)piperidin-3-yl | 52 | [4] |

| 5 | 1-(4-Methoxybenzyl)nipecotamide | 1-(4-Methoxybenzyl)piperidin-3-yl | 38 | [4] |

| 6 | 1-Benzoyl-3-piperidinecarboxamide | 1-Benzoylpiperidin-3-yl | 16 | [4] |

Table 1: Yields for the synthesis of various piperidin-3-yl-oxathiazol-2-ones.

| Entry | Starting Amide | R Group | Conditions | Yield (%) | Reference |

| 1 | Benzamide | Phenyl | Warmed Toluene | High | [3] |

| 2 | Simple Alkyl Amides | Alkyl | Warmed Solution | High | [3] |

Table 2: General yields for the synthesis of simple alkyl and aryl oxathiazol-2-ones.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and workflows discussed in this document.

Caption: General reaction scheme for the synthesis of 1,3,4-oxathiazol-2-ones.

Caption: Experimental workflow for the optimized synthesis of oxathiazol-2-ones.

Caption: Competing side reaction leading to nitrile formation.

References

- 1. This compound Cyclizations Towards Piperidin-3-yl-oxathiazol-2-ones as Potential Covalent Inhibitors of Threonine Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Preparation of Dithiasuccinoyl (DTS) Amines using Chlorocarbonylsulfenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of dithiasuccinoyl (DTS) amines, a key protecting group strategy in peptide synthesis and other areas of medicinal chemistry. While the direct reaction of chlorocarbonylsulfenyl chloride with primary amines is often low-yielding, more efficient methods have been developed and are detailed herein.

Introduction

The dithiasuccinoyl (DTS) group is a valuable amine-protecting group, particularly in solid-phase peptide synthesis (SPPS) and the synthesis of glycopeptides.[1][2][3] It is stable to the acidic conditions often used for the removal of other protecting groups like Boc and can be selectively removed under mild reductive conditions, typically by thiolysis.[3][4] This orthogonality makes the DTS group a powerful tool in the synthesis of complex peptides and other molecules.[4]

The direct reaction of this compound with primary amines to form the 1,2,4-dithiazolidine-3,5-dione (B1201021) (DTS) heterocycle is often inefficient.[2][5] This has led to the development of more reliable synthetic routes, which are the focus of these protocols. The most successful and widely applicable method involves the reaction of bis(chlorocarbonyl)disulfane with bis(trimethylsilyl)amines.[2][5] An alternative approach, the Zumach-Weiss-Kühle reaction, utilizes the reaction of this compound with O-alkyl thiocarbamates.[3]

These notes will provide detailed protocols for the synthesis of DTS-amines, including the preparation of necessary precursors, as well as deprotection procedures.

Safety and Handling of this compound

This compound is a corrosive and moisture-sensitive liquid that causes severe skin burns and eye damage.[5][6] It is also combustible.[5][6]

Precautions:

-

Handle only in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.